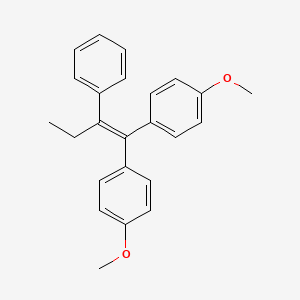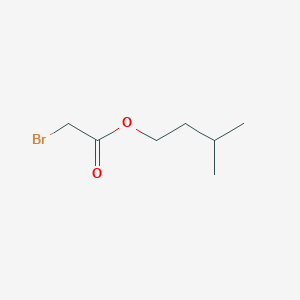![molecular formula C9H16O B14420593 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene CAS No. 80361-92-8](/img/structure/B14420593.png)
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene is an organic compound with a unique structure that includes both an alkene and an ether functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene typically involves the reaction of 3-methyl-2-buten-1-ol with 2-methylprop-2-en-1-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds via the formation of an intermediate carbocation or alkoxide, which then undergoes nucleophilic attack to form the desired ether product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as zeolites or metal oxides can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkenes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ether linkages.
Industry: Used in the production of polymers and resins, where its unique structure can impart desirable properties such as flexibility and durability.
Wirkmechanismus
The mechanism by which 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene exerts its effects typically involves the interaction of its functional groups with various molecular targets. For example, the alkene group can participate in addition reactions, while the ether linkage can undergo cleavage under specific conditions. These interactions can lead to the formation of new compounds with different properties and activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propen-1-ol: Similar in structure but lacks the ether linkage.
3-Chloro-2-methylpropene: Contains a halogen instead of an ether group.
2-Methyl-3-phenyl-2-propen-1-ol: Contains an aromatic ring, which imparts different chemical properties.
Uniqueness
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene is unique due to the presence of both an alkene and an ether functional group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
80361-92-8 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
3-methyl-1-(2-methylprop-2-enoxy)but-2-ene |
InChI |
InChI=1S/C9H16O/c1-8(2)5-6-10-7-9(3)4/h5H,3,6-7H2,1-2,4H3 |
InChI-Schlüssel |
PTWYCOQPEFKLOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOCC(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


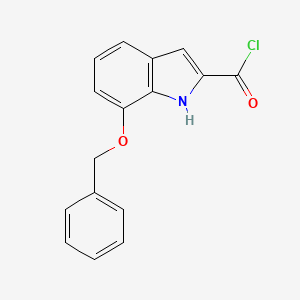


![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
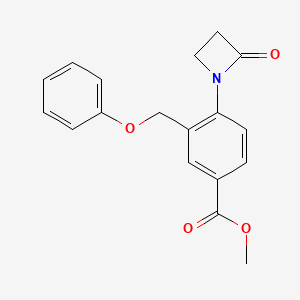
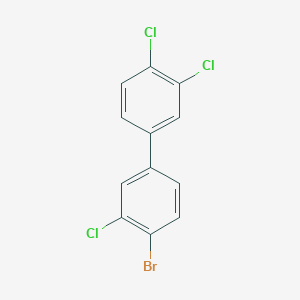
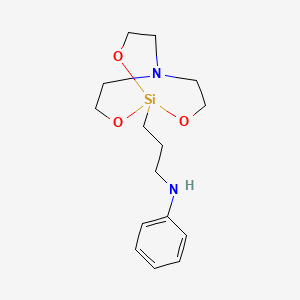
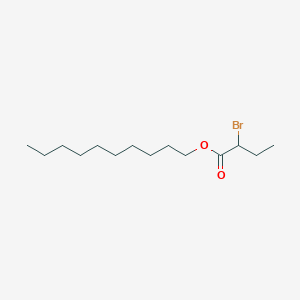
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
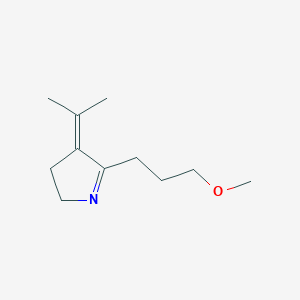
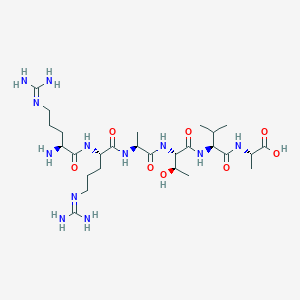
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
